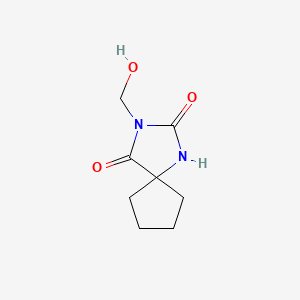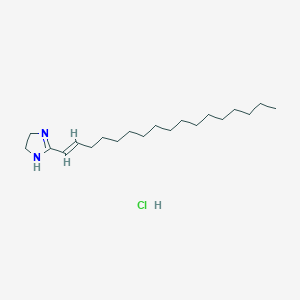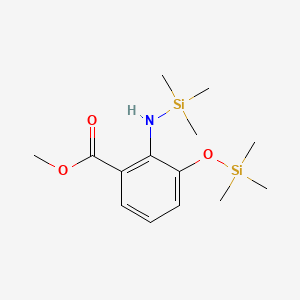
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Trimethylsilyl)amino]-3-(trimethylsiloxy)benzoic acid methyl ester is a chemical compound characterized by the presence of trimethylsilyl groups attached to both the amino and siloxy functionalities on a benzoic acid methyl ester backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)amino]-3-(trimethylsiloxy)benzoic acid methyl ester typically involves the reaction of 2-amino-3-hydroxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of trimethylsilyl ethers and amines, resulting in the desired compound. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-[(Trimethylsilyl)amino]-3-(trimethylsiloxy)benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can replace the trimethylsilyl groups under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and corresponding reduced esters.
Substitution: Derivatives with various functional groups replacing the trimethylsilyl groups.
科学的研究の応用
2-[(Trimethylsilyl)amino]-3-(trimethylsiloxy)benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Trimethylsilyl)amino]-3-(trimethylsiloxy)benzoic acid methyl ester involves the interaction of its functional groups with various molecular targets. The trimethylsilyl groups provide steric protection and enhance the stability of the compound, allowing it to participate in selective reactions. The molecular pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
- Benzoic acid, trimethylsilyl ester
- Anthranilic acid, trimethylsilyl ester
- 2-Propenoic acid, trimethylsilyl ester
Uniqueness
2-[(Trimethylsilyl)amino]-3-(trimethylsiloxy)benzoic acid methyl ester is unique due to the presence of both trimethylsilyl amino and siloxy groups on the benzoic acid methyl ester backbone. This dual functionality provides enhanced reactivity and versatility in chemical synthesis compared to similar compounds that may only contain a single trimethylsilyl group.
特性
分子式 |
C14H25NO3Si2 |
|---|---|
分子量 |
311.52 g/mol |
IUPAC名 |
methyl 2-(trimethylsilylamino)-3-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C14H25NO3Si2/c1-17-14(16)11-9-8-10-12(18-20(5,6)7)13(11)15-19(2,3)4/h8-10,15H,1-7H3 |
InChIキー |
UYMIAYAYSHDMOQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC=C1)O[Si](C)(C)C)N[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


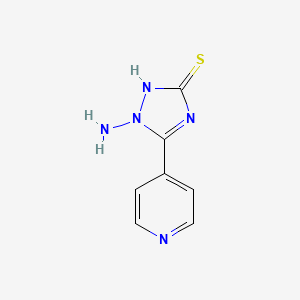
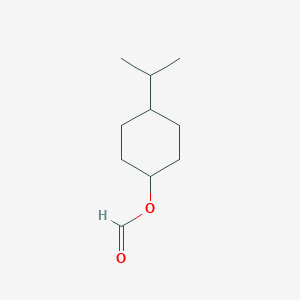
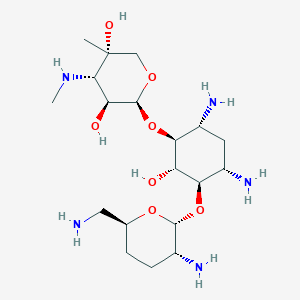
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)

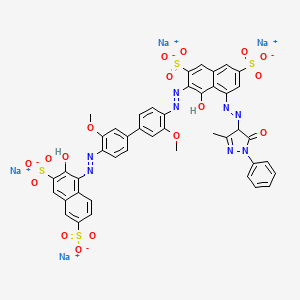
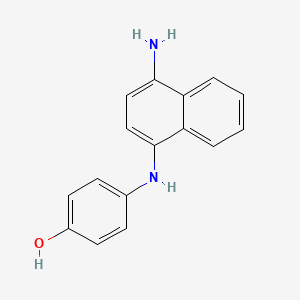
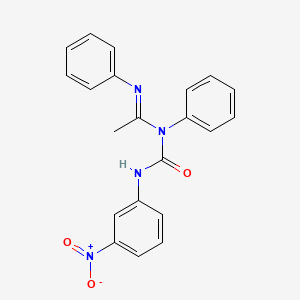
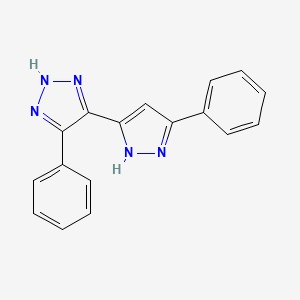
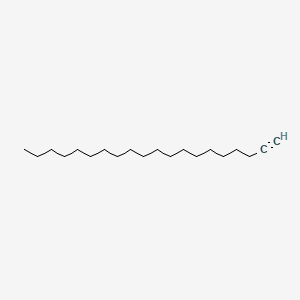
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)

